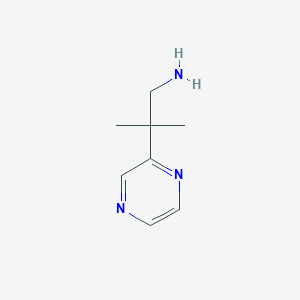

2-Methyl-2-(pyrazin-2-yl)propan-1-amine

説明

Historical Context and Discovery

Nomenclature and Chemical Classification

Systematic IUPAC Name :

2-Methyl-2-(pyrazin-2-yl)propan-1-amine

Alternative Designations :

- 2-Pyrazin-2-yl-2-methylpropylamine

- α,α-Dimethylpyrazine-2-ethanamine

Classification :

Structural Position within Pyrazine Derivatives

The compound occupies a unique niche among pyrazine derivatives due to its amine functionality and branched alkyl chain. Key structural comparisons include:

This structure enables distinct reactivity, particularly in nucleophilic substitution and coordination chemistry, compared to simpler pyrazines like 2,5-dimethylpyrazine.

特性

IUPAC Name |

2-methyl-2-pyrazin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-8(2,6-9)7-5-10-3-4-11-7/h3-5H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLBXGBJQZSXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176768-41-4 | |

| Record name | 2-methyl-2-(pyrazin-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Pyrazine Ring Formation

The core pyrazine structure can be synthesized through condensation reactions involving 1,2-dicarbonyl compounds and suitable nitrogen sources such as hydrazines or hydrazides.

Introduction of the Methyl Group at the 2-Position

The methylation at the 2-position is achieved via selective electrophilic substitution or methylation reactions :

- Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to methylate the pyrazine ring selectively.

- Alternatively, methylation can occur during the initial ring formation if methyl-substituted precursors are used.

Functionalization to Attach the Propan-1-amine Moiety

The amino group at the propan-1-amine side chain is introduced via nucleophilic substitution or coupling reactions :

Final Assembly

The final compound is obtained after deprotection and purification steps, including chromatography and recrystallization, to isolate the target molecule with high purity.

Representative Synthetic Route

Based on the literature, a representative synthetic route can be summarized as follows:

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of methylpyrazine | Condensation of suitable dicarbonyl and hydrazine derivatives | Moderate to high yield |

| 2 | Methylation at 2-position | Methyl iodide, K₂CO₃, reflux | Selective methylation |

| 3 | Attachment of propan-1-amine | Nucleophilic substitution with 2-(bromomethyl)propan-1-amine | Requires controlled conditions |

| 4 | Purification | Chromatography, recrystallization | Ensures high purity |

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Condensation & Cyclization | 1,2-dicarbonyl compounds, hydrazines | Cyclization | Efficient ring formation | Requires precise control of conditions |

| Electrophilic Methylation | Methyl iodide, base | Alkylation | Selective methylation | Potential over-methylation |

| Nucleophilic Substitution | 2-(Bromomethyl)propan-1-amine | Substitution | Direct attachment of amino group | Sensitive to reaction conditions |

| Protection/Deprotection | Boc or other protecting groups | Functional group management | Prevents side reactions | Additional steps increase complexity |

化学反応の分析

Types of Reactions

2-Methyl-2-(pyrazin-2-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of dihydropyrazine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine is C₈H₁₃N₃, featuring a branched alkyl amine structure with a pyrazine ring. The compound exhibits a molecular weight of 151.21 g/mol and has notable chemical reactivity due to the presence of the amine group and the aromatic pyrazine ring.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amine to imines or nitriles | Potassium permanganate, H₂O₂ |

| Reduction | Reduces pyrazine to dihydropyrazine derivatives | Pd/C under hydrogen gas |

| Substitution | Nucleophilic substitution at the amine group | Alkyl halides, NaH |

Biology

The compound has been investigated for its potential as a ligand in biochemical assays due to its ability to interact with various biological targets. Preliminary studies suggest that it may bind to neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits.

Biological Activity Highlights:

- Acts as an antagonist at kappa opioid receptors (KOR), impacting pain perception and mood regulation.

- Exhibits potential antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.

Case Study 1: Kappa Opioid Receptor Antagonism

In animal models, this compound demonstrated efficacy in blocking KOR and mu opioid receptor (MOR) agonist-induced analgesia. This suggests its potential utility in developing new pain management therapies that avoid the side effects associated with traditional opioids.

Case Study 2: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. Further investigations are ongoing to explore its effectiveness as a lead compound in drug development aimed at treating bacterial infections.

Industrial Applications

In industrial settings, this compound is utilized in:

- The development of new materials.

- As an intermediate in pharmaceutical synthesis.

Its unique structural properties make it suitable for creating compounds with specific functionalities required in advanced materials science.

作用機序

The mechanism of action of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pyrazine ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes involved in metabolic processes .

類似化合物との比較

Pyridine-Based Analogs

2-Methyl-2-(pyridin-2-yl)propan-1-amine (CAS 52568-28-2):

2-Methyl-2-(pyridin-4-yl)propan-1-amine (CAS 1060815-29-3):

Pyrazole-Based Analogs

- 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (CAS 1215936-45-0): Structure: Pyrazole ring (two adjacent nitrogens) replaces pyrazine. Molecular weight: 139.2 g/mol . Synthetic Utility: Intermediate for kinase inhibitors due to pyrazole’s metabolic stability .

Functional Group Modifications

Carboxamide Derivatives ()

- OCM-31: 5-(3-Cyano-4-fluorophenyl)-N-(3-(pyrazin-2-yl)propyl)oxazole-4-carboxamide. Synthesis: 20% yield, >95% HPLC purity. Biological Activity: Targets GSK-3β with high brain exposure .

- OCM-33: 5-(3-Fluoro-4-(trifluoromethyl)phenyl)-N-(3-(pyridin-2-yl)propyl)oxazole-4-carboxamide. Yield: 35% .

Radiolabeled Derivatives ()

- Compound 23 : 3-(5-(Bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)-N-(2-methyl-2-(2-phenyloxazol-4-yl)propyl)benzamide.

Structural and Functional Analysis

Molecular Properties

生物活性

2-Methyl-2-(pyrazin-2-yl)propan-1-amine, also known by its CAS number 1176768-41-4, is a compound that has garnered interest in various biological studies due to its potential pharmacological applications. This article provides a comprehensive review of its biological activity, including its chemical properties, effects on various biological systems, and relevant case studies.

The structural formula of this compound is represented as follows:

- Molecular Formula: CHN

- Molecular Weight: 151.209 g/mol

- Density: 1.0 ± 0.1 g/cm³

- Boiling Point: 236.4 ± 25.0 °C at 760 mmHg

- Flash Point: 119.8 ± 10.4 °C

The compound features a pyrazine ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of pyrazine have shown significant activity against various bacterial strains, including multidrug-resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit cytotoxic effects on cancer cell lines. Notably, studies have demonstrated that such compounds can induce apoptosis in non-small cell lung adenocarcinoma and breast adenocarcinoma cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Neuropharmacological Effects

The compound's interaction with adenosine receptors has been investigated, particularly regarding its potential role in neurodegenerative diseases. Compounds that target these receptors may help in modulating neuroinflammatory responses and protecting neuronal cells from degeneration .

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-2-(pyrazin-2-yl)propan-1-amine?

- Methodological Answer : The compound is typically synthesized via coupling reactions between pyrazine derivatives and propan-1-amine precursors. For instance, carboxamide derivatives of pyrazine can react with 3-(pyrazin-2-yl)propan-1-amine using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (diisopropylethylamine) to form stable amide bonds . Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield improvement.

Q. How is X-ray crystallography utilized to determine the structural configuration of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXS97 for structure solution and SHELXL97 for refinement) is widely employed for small-molecule crystallography. Key steps include data collection (e.g., using Agilent diffractometers), phase determination, and refinement with anisotropic displacement parameters. Disorder in solvent molecules or counterions must be carefully modeled .

Q. What analytical techniques are used to assess the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by matching chemical shifts to reference data. For example, pyrazine protons typically resonate at δ 8.5–9.5 ppm in ¹H NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) is essential. For example, replacing dichloromethane (DCM) with dimethylformamide (DMF) in amide couplings can enhance solubility and reaction efficiency. Kinetic studies using LC-MS to monitor intermediate formation are recommended. Evidence from related syntheses shows yields ranging from 20% to 38% under different conditions, highlighting the need for optimization .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar amines?

- Methodological Answer : Discrepancies in NMR or mass spectrometry (MS) data can arise from tautomerism or stereochemical ambiguity. Computational methods (e.g., density functional theory (DFT) for predicting NMR chemical shifts) and advanced techniques like 2D NMR (COSY, HSQC) are critical. For example, distinguishing between regioisomers may require NOESY experiments to confirm spatial proximity of protons .

Q. How does the pyrazine moiety influence the compound’s interaction with biological targets?

- Methodological Answer : The pyrazine ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites. Molecular docking studies (e.g., using AutoDock Vina) can predict binding modes. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Derivatives of this compound have shown activity in modulating kinases like GSK-3β .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。